molecular formula C13H11BrO2 B14219823 (Azulen-6-yl)methyl bromoacetate CAS No. 825637-92-1

(Azulen-6-yl)methyl bromoacetate

Cat. No.: B14219823
CAS No.: 825637-92-1
M. Wt: 279.13 g/mol
InChI Key: KREIXMIUMVZLBQ-UHFFFAOYSA-N
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Description

(Azulen-6-yl)methyl bromoacetate is an organic compound that belongs to the class of azulene derivatives. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties. The this compound compound is characterized by the presence of a bromoacetate group attached to the azulene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.

    Oxidation: Formation of azulene quinones.

    Reduction: Formation of dihydroazulenes.

Scientific Research Applications

(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and optoelectronic materials

Mechanism of Action

The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: (Azulen-6-yl)methyl bromoacetate is unique due to its bromoacetate group, which provides versatility in chemical modifications and reactions. This makes it a valuable intermediate for synthesizing a wide range of azulene-based compounds with diverse applications .

Properties

CAS No.

825637-92-1

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

azulen-6-ylmethyl 2-bromoacetate

InChI

InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2

InChI Key

KREIXMIUMVZLBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr

Origin of Product

United States

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